molecular formula C13H19N B13349628 N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine

N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine

Cat. No.: B13349628
M. Wt: 189.30 g/mol
InChI Key: GACNINAIBBDHGJ-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, an ethyl group attached to the nitrogen atom, and a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylacetophenone and allylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the allylamine.

    Formation of Intermediate: The deprotonated allylamine reacts with 3,4-dimethylacetophenone to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl halides, under basic or acidic conditions

Major Products Formed

    Oxidation: Corresponding oxides or ketones

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-yn-1-amine
  • N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the prop-2-en-1-amine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h5-7,9,12,14H,1,8H2,2-4H3

InChI Key

GACNINAIBBDHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCC=C)C

Origin of Product

United States

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